

# A Comprehensive Technical Guide to the Pro-Ile Dipeptide

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## Compound of Interest

Compound Name: *Pro-ile*

Cat. No.: *B7865135*

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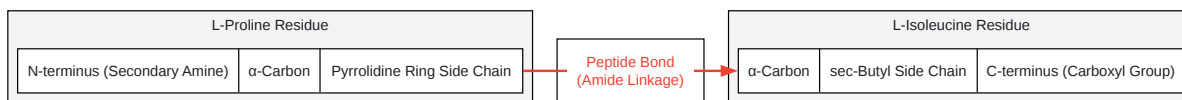
For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the **Pro-Ile** dipeptide (L-prolyl-L-isoleucine), a molecule of significant interest in biochemical and pharmaceutical research. We will explore its fundamental structure, physicochemical properties, synthesis methodologies, and potential biological relevance, presenting data and protocols in a format tailored for the scientific community.

## Core Structure and Chemical Identity

The **Pro-Ile** dipeptide is an organic compound formed from two amino acids, L-proline and L-isoleucine, linked by a peptide bond.<sup>[1]</sup> The sequence is specified with proline at the N-terminus and isoleucine at the C-terminus. The distinctive cyclic structure of the proline residue imparts significant conformational rigidity to the peptide backbone compared to other amino acids.<sup>[2]</sup> This rigidity can influence the secondary structure of larger peptides and proteins.<sup>[2]</sup>

The formal IUPAC name for **Pro-Ile** is (2S,3S)-3-methyl-2-[[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid.<sup>[1]</sup> It is classified as a dipeptide, a class of molecules containing exactly two alpha-amino acids joined by a peptide bond.<sup>[3]</sup>



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Caption: Logical structure of the **Pro-Ile** dipeptide.

## Physicochemical Properties

The quantitative properties of the **Pro-Ile** dipeptide are crucial for applications in drug development, including formulation and pharmacokinetic modeling. The following data has been computationally derived from public chemical databases.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>20</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	228.29 g/mol	[1]
Exact Mass	228.14739250 Da	[1]
IUPAC Name	(2S,3S)-3-methyl-2-[[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid	[1]
InChIKey	OCYROESYHWUPBP-CIUDSAMLNA-N	[1]
SMILES	CC--INVALID-LINK----INVALID-LINK--NC(=O)[C@@H]1CCCN1	[1]
CAS Number	51926-51-3	[1]
Topological Polar Surface Area	78.4 Å <sup>2</sup>	[1]
XLogP3	-2.6	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]

## Experimental Protocols: Synthesis of Pro-Ile

The synthesis of dipeptides like **Pro-Ile** is a foundational technique in peptide chemistry. Both solid-phase and solution-phase methods can be employed. Below is a representative protocol for the Solid-Phase Peptide Synthesis (SPPS) of **Pro-Ile**, which is widely used for its efficiency and ease of purification.[4]

Objective: To synthesize the dipeptide L-prolyl-L-isoleucine (**Pro-Ile**) using Fmoc-based solid-phase chemistry.

Materials:

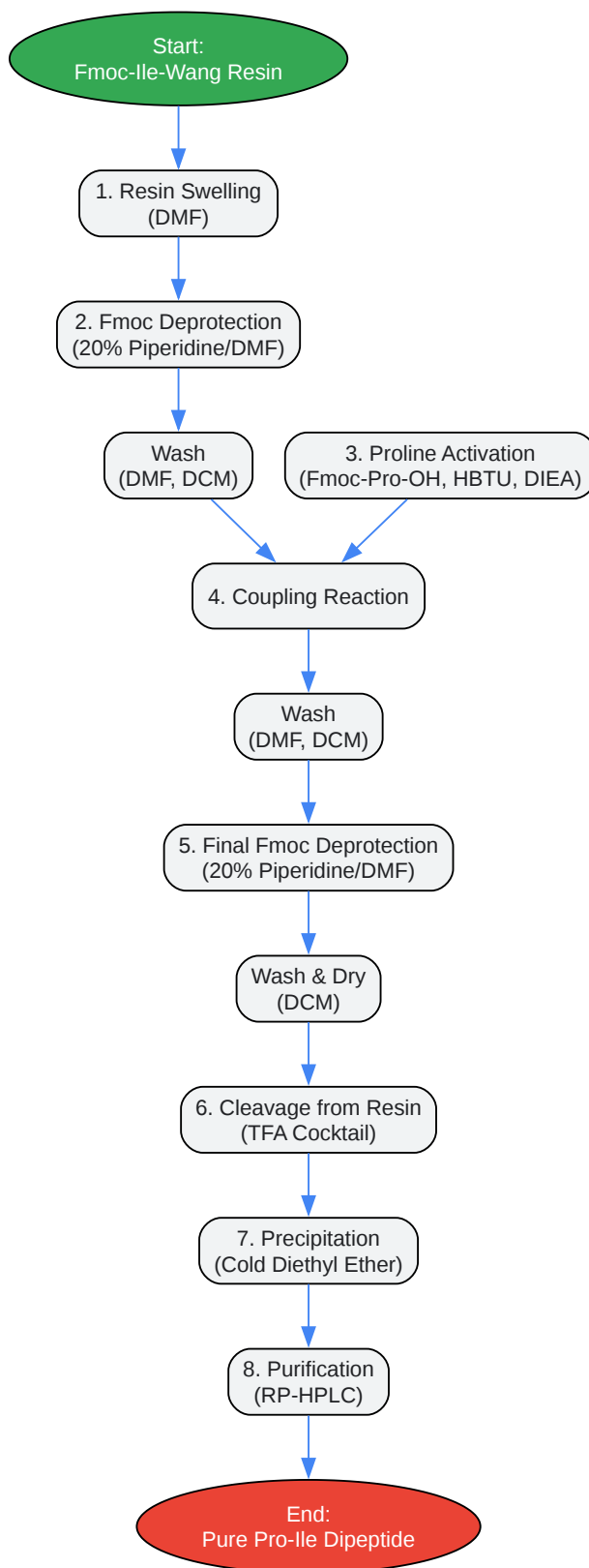
- Fmoc-L-Ile-Wang resin
- Fmoc-L-Pro-OH
- Coupling agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activator base: DIEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Methanol
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
- Ice-cold diethyl ether

#### Methodology:

- Resin Preparation:
  - Swell the Fmoc-L-Ile-Wang resin in DMF for 30 minutes in a reaction vessel.
  - Drain the DMF.
- Fmoc Deprotection (Isoleucine):
  - Add the 20% piperidine/DMF solution to the resin.
  - Agitate for 5 minutes and drain.
  - Repeat with a fresh aliquot of the deprotection solution for 15 minutes to ensure complete removal of the Fmoc group.
  - Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
- Amino Acid Coupling (Proline):

- In a separate tube, dissolve Fmoc-L-Pro-OH (3 eq.), HBTU (2.9 eq.), and HOBT (3 eq.) in DMF.
- Add DIEA (6 eq.) to activate the carboxyl group.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 2 hours at room temperature.
- Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is no longer present).
- Wash the resin with DMF (3x) and DCM (3x).
- Final Fmoc Deprotection (Proline):
  - Repeat Step 2 to remove the N-terminal Fmoc group from the newly added proline residue.
- Cleavage and Purification:
  - Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
  - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature to cleave the dipeptide from the resin and remove side-chain protecting groups.
  - Filter the resin and collect the filtrate.
  - Precipitate the crude **Pro-Ile** dipeptide by adding the filtrate to a large volume of ice-cold diethyl ether.
  - Centrifuge to pellet the precipitate, decant the ether, and wash the pellet twice more with cold ether.
  - Dry the crude peptide under vacuum.
  - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.[4]



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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of **Pro-Ile**.

## Biological Activity and Signaling Pathways: An Analog Case Study

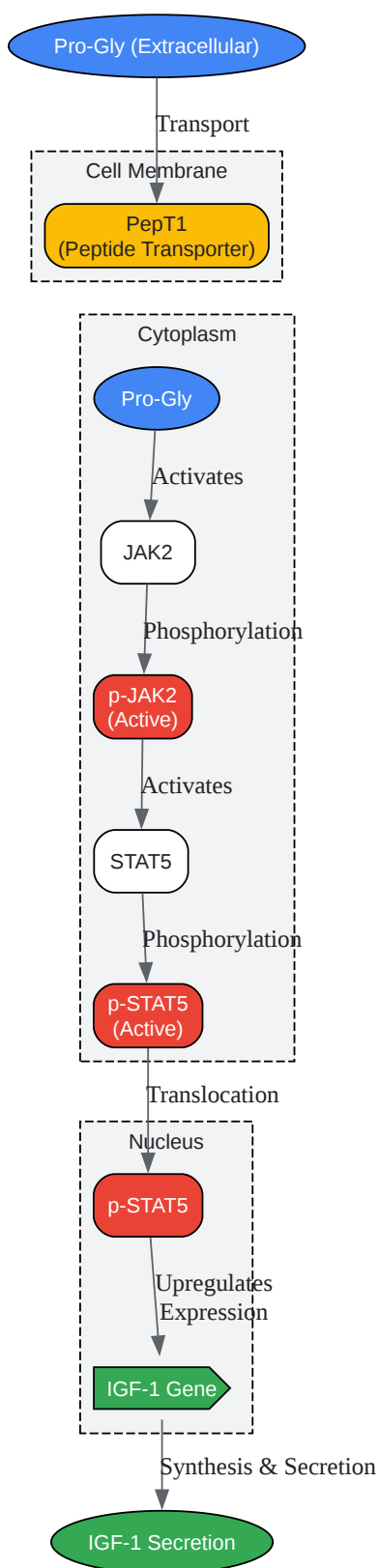
Dipeptides are not merely metabolic intermediates; many exhibit specific biological activities, including antimicrobial, antioxidant, and antihypertensive effects.[5][6] These activities are highly dependent on the amino acid sequence.[7] While specific signaling pathways for **Pro-Ile** are not extensively documented, the dipeptide Pro-Gly serves as an excellent case study to illustrate how these small molecules can initiate intracellular signaling cascades.

The dipeptide Pro-Gly has been shown to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) in liver cells.[8] This action is mediated through a specific signaling pathway involving the peptide transporter PepT1 and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) system.[8]

The Pro-Gly-PepT1-JAK2/STAT5 Pathway:

- **Uptake:** The Pro-Gly dipeptide is transported into the cell by the peptide transporter PepT1.
- **Kinase Activation:** Once inside the cell, Pro-Gly promotes the phosphorylation and activation of JAK2.
- **Signal Transduction:** Activated JAK2 then phosphorylates its downstream target, STAT5.
- **Gene Expression:** Phosphorylated STAT5 translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of the IGF-1 gene.
- **Secretion:** The increased synthesis of IGF-1 protein leads to its enhanced secretion from the cell.[8]

This pathway highlights a mechanism by which a specific dipeptide can exert a physiological effect, providing a valuable model for investigating the potential bioactivities of other dipeptides such as **Pro-Ile**.



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Caption: Pro-Gly dipeptide signaling via the PepT1-JAK2/STAT5 pathway.



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